molecular formula C6H5N3OS B12364293 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile

2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile

Cat. No.: B12364293
M. Wt: 167.19 g/mol
InChI Key: NCQHQRWBZVJBPS-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a sulfur atom at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 5-position of the pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyrimidine derivatives with suitable nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR and other targets makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3-4H,1H3

InChI Key

NCQHQRWBZVJBPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C(C=N1)C#N

Origin of Product

United States

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